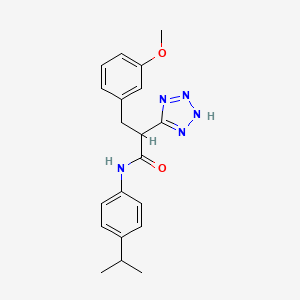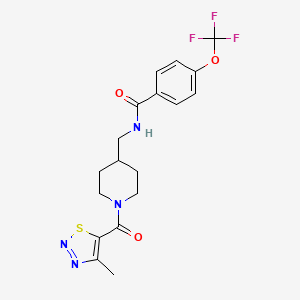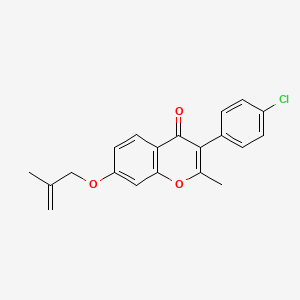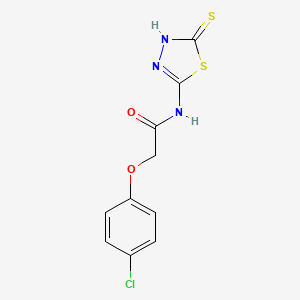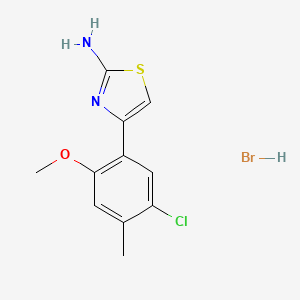
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide (4-CMMT) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a member of the thiazole family of compounds, which are known for their ability to form strong hydrogen bonds and to interact with other molecules. 4-CMMT has been widely studied in recent years due to its potential applications in a variety of fields, ranging from medicinal chemistry to chemical biology.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Analysis : This compound is often synthesized as part of exploring new chemical reactions and methodologies. For example, it may be created through reactions involving different precursors and conditions, with its structure confirmed through various spectroscopic methods such as IR, NMR, and mass spectrometry (Uwabagira et al., 2018).
Biological Activity
- Antimicrobial and Antifungal Properties : Certain derivatives of this compound have shown promising antimicrobial and antifungal activities. This is particularly relevant in the search for new therapeutic agents against various bacterial and fungal strains (Sah et al., 2014).
properties
IUPAC Name |
4-(5-chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS.BrH/c1-6-3-10(15-2)7(4-8(6)12)9-5-16-11(13)14-9;/h3-5H,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCIGMWAGYSGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CSC(=N2)N)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

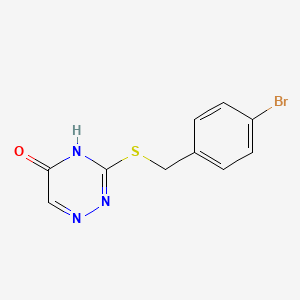


![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)
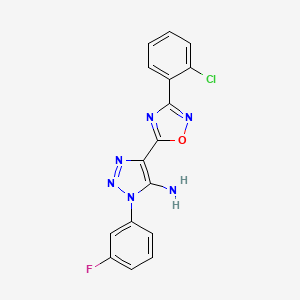
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
